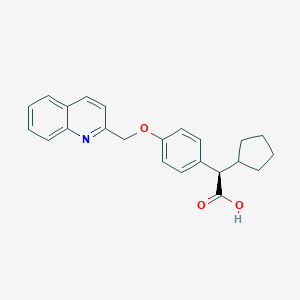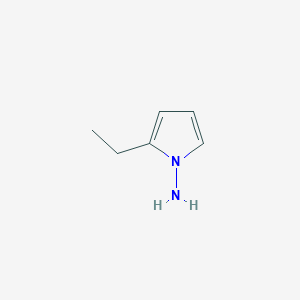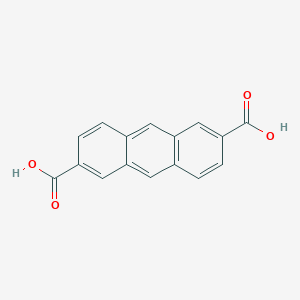![molecular formula C8I2N4S2 B164925 Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- CAS No. 139041-04-6](/img/structure/B164925.png)
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- is a chemical compound with the molecular formula C₈I₂N₄S₂ and a molecular weight of 470.051 g/mol This compound is characterized by the presence of two iodine atoms and a thieno[3,2-b]thiophene core, which is a sulfur-containing heterocyclic structure
Vorbereitungsmethoden
The synthesis of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- typically involves the iodination of a thieno[3,2-b]thiophene precursor followed by the introduction of cyanamide groups. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of iodine atoms or the reduction of the cyanamide groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug design.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as conductive polymers or semiconductors.
Wirkmechanismus
The mechanism by which Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals, which can then interact with biological molecules such as proteins or DNA. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the interactions and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- can be compared with other similar compounds, such as:
2,5-Bis(cyanimino)-2,5-dihydro-3,6-diiodthieno[3,2-b]thiophene: This compound has a similar structure but lacks the cyanamide groups.
Pyridine,2,5-bis(chloromethyl): This compound contains a pyridine ring instead of a thieno[3,2-b]thiophene core and has chloromethyl groups instead of iodine atoms.
2,5-Bis(chloromethyl)-pyridine: Similar to the previous compound, but with different functional groups.
The uniqueness of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- lies in its combination of iodine atoms and cyanamide groups, which confer specific chemical properties and reactivity that are not found in the other compounds .
Eigenschaften
IUPAC Name |
(5-cyanoimino-3,6-diiodothieno[3,2-b]thiophen-2-ylidene)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8I2N4S2/c9-3-5-6(15-7(3)13-1-11)4(10)8(16-5)14-2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBGPUHHKVVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C1C(=C2C(=C(C(=NC#N)S2)I)S1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8I2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)




![[(1S,3R,7S,9R,10S,11R,14S)-11-hydroxy-1,9-dimethyl-4-methylidene-5-oxo-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-14-yl] 2-methylbutanoate](/img/structure/B164868.png)




